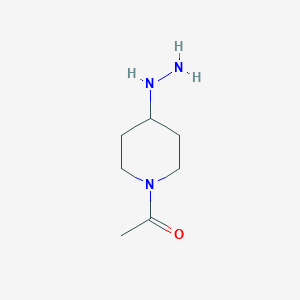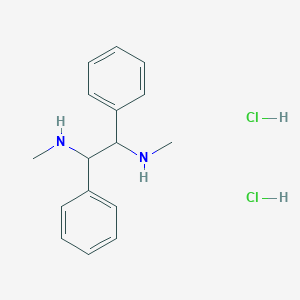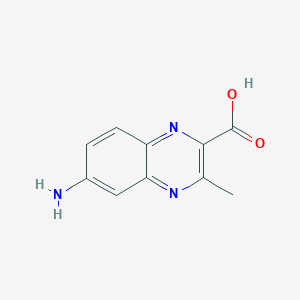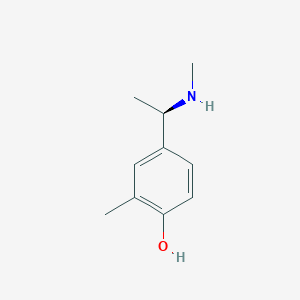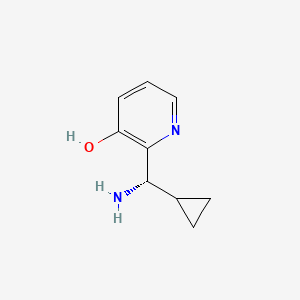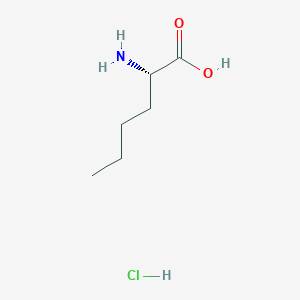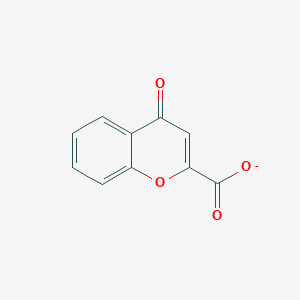
1-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H7BrF3NO and a molecular weight of 282.06 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a phenyl ring, along with an ethanone moiety. It is a versatile compound with significant applications in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)ethanone can be achieved through several synthetic routes. One common method involves the bromination of 1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone using bromine or a brominating agent under controlled conditions . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
1-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce corresponding alcohols.
Applications De Recherche Scientifique
1-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound includes its potential as a therapeutic agent.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The amino group and bromine atom facilitate binding to active sites, while the trifluoromethyl group enhances the compound’s lipophilicity and membrane permeability . This allows the compound to effectively modulate biological pathways and exert its effects.
Comparaison Avec Des Composés Similaires
1-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)ethanone can be compared with similar compounds such as:
1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone: This compound lacks the amino group, which affects its reactivity and biological activity.
3-Amino-4-bromobenzotrifluoride: This compound has a similar trifluoromethyl and bromine substitution pattern but differs in the position of the amino group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and potential for future applications.
Propriétés
Formule moléculaire |
C9H7BrF3NO |
|---|---|
Poids moléculaire |
282.06 g/mol |
Nom IUPAC |
1-[2-amino-5-bromo-3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7BrF3NO/c1-4(15)6-2-5(10)3-7(8(6)14)9(11,12)13/h2-3H,14H2,1H3 |
Clé InChI |
RBBKJZANCPKSGN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=CC(=C1)Br)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


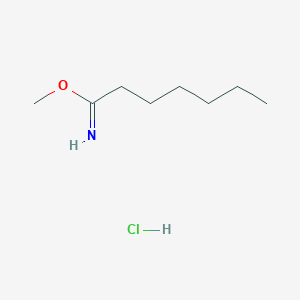
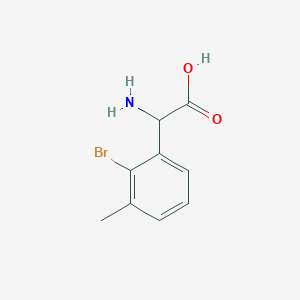
![2-Fluoro-6-iodobenzo[d]thiazole](/img/structure/B12966312.png)
